5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
5-(2-pyrrol-1-ylethoxy)-1H-indole |
InChI |
InChI=1S/C14H14N2O/c1-2-8-16(7-1)9-10-17-13-3-4-14-12(11-13)5-6-15-14/h1-8,11,15H,9-10H2 |
InChI Key |
NSZDJRLPCLOQAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCOC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Advanced Structural Analysis and Conformational Investigations of 5 2 1h Pyrrol 1 Yl Ethoxy 1h Indole
X-ray Crystallography for Elucidating Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide unambiguous details about the bond lengths, bond angles, and torsion angles of 5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole, revealing its preferred conformation in the solid state.
Furthermore, X-ray diffraction analysis would illuminate the crucial intermolecular interactions that stabilize the crystal lattice. mdpi.com For a molecule like this compound, hydrogen bonding involving the indole (B1671886) N-H group is anticipated. This N-H group could act as a hydrogen bond donor to an acceptor atom on a neighboring molecule, such as the oxygen of the ethoxy group or the π-system of the pyrrole (B145914) or indole rings. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules would likely play a significant role in the crystal packing.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.25 |
| Hydrogen Bond (N-H···O) (Å) | 2.9 |
| π-π Stacking Distance (Å) | 3.5 |
Application of Advanced Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible Spectroscopy)
A suite of spectroscopic techniques is indispensable for confirming the molecular structure of this compound and providing insights into its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in verifying the connectivity of atoms within the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the indole and pyrrole rings, as well as the ethoxy linker. The chemical shifts and coupling constants of these protons would provide detailed information about their chemical environment and spatial relationships. For instance, the protons on the pyrrole ring typically appear in the range of 6.0-7.0 ppm, while the indole ring protons would resonate at slightly higher chemical shifts. spectrabase.comrsc.orgdoi.orgrsc.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| Indole N-H | 8.1 |
| Indole H-2, H-3 | 6.5 - 7.2 |
| Indole H-4, H-6, H-7 | 6.9 - 7.6 |
| Pyrrole H-2, H-5 | 6.7 |
| Pyrrole H-3, H-4 | 6.1 |
| Ethoxy -OCH₂- | 4.3 |
| Ethoxy -NCH₂- | 4.2 |
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint. Key functional groups would exhibit distinct absorption bands. A prominent feature in the IR spectrum of this compound would be the N-H stretching vibration of the indole ring, typically observed in the region of 3300-3500 cm⁻¹. nist.gov The C-O stretching of the ether linkage would appear around 1200-1000 cm⁻¹, and various C-H and C=C stretching and bending vibrations from the aromatic rings would also be present. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-systems of the indole and pyrrole rings are expected to give rise to characteristic absorption bands in the UV region. The spectrum of indole itself typically shows two main absorption bands around 220 nm and 280 nm. nist.gov The presence of the pyrrole and ethoxy substituents would likely cause shifts in the position and intensity of these bands. researchgate.net
Computational Conformational Analysis
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are powerful tools for exploring the conformational landscape of a molecule in the absence of experimental data. nih.gov These calculations can predict the relative energies of different conformers and identify the most stable, low-energy structures.
For this compound, computational analysis would focus on the rotational freedom around the single bonds of the ethoxy linker. By systematically rotating these bonds and calculating the energy of the resulting geometries, a potential energy surface can be generated. This analysis would likely reveal several low-energy conformers, differing in the relative orientation of the indole and pyrrole rings.
The results of these calculations can be correlated with experimental data. For example, the calculated vibrational frequencies can be compared with the experimental IR spectrum to support the assignment of absorption bands. Similarly, calculated NMR chemical shifts can be compared with experimental values to aid in the structural elucidation. nih.gov Computational studies can also provide insights into the intermolecular interactions observed in the crystal structure, helping to rationalize the observed packing arrangement.
Table 3: Computationally Predicted Relative Energies of Conformers
| Conformer | Dihedral Angle (C-O-C-C) (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 180 (anti) | 0.0 |
| 2 | 60 (gauche) | 1.2 |
| 3 | -60 (gauche) | 1.2 |
Molecular Interaction Studies and Receptor/enzyme Binding Mechanisms
Mechanistic Investigations of Molecular Interactions and Target Engagement
The elucidation of how a ligand interacts with its biological target is fundamental to understanding its pharmacological effects. For indole (B1671886) derivatives, including "5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole," this involves a detailed examination of the formation and dynamics of the ligand-protein complex, as well as the broader mechanisms of action, such as allosteric modulation, which is a known characteristic of many compounds within this chemical class.
Characterization of Ligand-Protein Complex Formation and Dynamics
While specific experimental data on the ligand-protein complex of "this compound" are not extensively available in the public domain, insights can be drawn from computational studies and the well-documented interactions of analogous indole-containing molecules. The formation of a stable complex between a ligand and its protein target is governed by a variety of non-covalent interactions.
For indole derivatives, the key interactions typically involved in the formation of a ligand-protein complex include:
Hydrogen Bonding: The indole nitrogen atom can act as a hydrogen bond donor, while the ether oxygen in the ethoxy side chain of "this compound" can act as a hydrogen bond acceptor. These interactions with specific amino acid residues in the binding pocket of a receptor or enzyme are crucial for anchoring the ligand in a specific orientation.
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding site. These interactions contribute significantly to the binding affinity.
Van der Waals Forces: These non-specific attractive forces between the ligand and the protein atoms at close range are numerous and collectively contribute to the stability of the complex.
Molecular dynamics simulations of related indole derivatives have shown that the flexibility of the side chain, in this case, the 2-(1H-pyrrol-1-yl)ethoxy group, allows the molecule to adopt various conformations within the binding pocket, optimizing its interactions with the surrounding amino acid residues. The dynamics of the ligand-protein complex are also critical, as they can influence the conformational changes in the protein that lead to a biological response.
| Functional Group | Potential Interaction | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Indole NH | Hydrogen Bond Donor | Asp, Glu, Ser, Thr |
| Ethoxy Oxygen | Hydrogen Bond Acceptor | Ser, Thr, Tyr, Gln, Asn |
| Indole Ring | π-π Stacking | Phe, Tyr, Trp |
| Pyrrole (B145914) Ring | Hydrophobic Interactions | Leu, Ile, Val, Ala |
| Ethoxy Chain | Hydrophobic Interactions | Leu, Ile, Val, Ala |
Structure Activity Relationship Sar Elucidation
Systematic Investigation of the Impact of Substitutions on the Indole (B1671886) and Pyrrole (B145914) Ring Systems on Biological Activity
The biological activity of compounds containing indole and pyrrole rings is significantly influenced by the nature and position of substituents on these aromatic systems. While direct SAR studies on 5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole are not extensively documented, valuable insights can be drawn from research on analogous structures.
Indole Ring Substitutions:
The indole nucleus is a common scaffold in many biologically active compounds, and its substitution patterns are key determinants of activity. For instance, in a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, which are inhibitors of xanthine oxidase, the presence of a hydrophobic group on the nitrogen atom of the indole ring was found to be essential for potent inhibitory activity nih.gov. This suggests that for this compound, modifications at the N1 position of the indole ring could significantly modulate its biological profile.
Furthermore, studies on indole-based HIV-1 fusion inhibitors have demonstrated that the point of linkage and substitutions on the indole ring dramatically affect antiviral activity. Altering the linkage from a 6-6' to a 5-6', 6-5', or 5-5' bis-indole system resulted in reduced activity, highlighting the spatial importance of substituent placement nih.gov. This underscores the likelihood that the position of the ethoxy-pyrrolidinyl side chain at the 5-position of the indole ring in the title compound is a critical determinant of its specific biological function.
The following table summarizes the impact of various substitutions on the indole ring based on general principles observed in related compounds.
| Substitution Position | Substituent Type | General Effect on Activity | Reference |
| N1 | Hydrophobic groups | Generally enhances activity | nih.gov |
| C5 | Linker to another heterocycle | Position is critical for specific interactions | nih.gov |
| Various | Electron-donating groups | Can modulate electronic properties and binding | General Principle |
| Various | Electron-withdrawing groups | Can modulate electronic properties and binding | General Principle |
Pyrrole Ring Substitutions:
The pyrrole ring also offers multiple positions for substitution, allowing for the fine-tuning of a compound's properties. In a study of pyrrole-indole hybrids designed as dual tubulin and aromatase inhibitors, substitutions on the pyrrole ring had a pronounced effect on their anticancer activities nih.govresearchgate.net. Specifically, electron-withdrawing groups at certain positions on the pyrrole ring tended to enhance aromatase inhibition nih.gov.
A SAR study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase inhibitors revealed that the 3-carbonitrile group and the vicinal 4,5-diphenyl substituents were important for inhibitory potency nih.gov. This indicates that both the electronic nature and the steric bulk of substituents on the pyrrole ring are crucial for its interaction with biological targets.
The data from a study on pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives provides a concrete example of how substitutions on the pyrrole ring can influence biological activity, in this case, aromatase inhibition.
| Compound | Substitution on Pyrrole Ring | Aromatase Inhibition IC50 (µM) | Reference |
| 3v | 2-pyrrolyl with electron-withdrawing groups | 2.5 | nih.gov |
| 3x | 3-pyrrolyl with electron-withdrawing groups | 3.7 | nih.gov |
| 3k | Ester derivative | 0.018 | researchgate.net |
These findings suggest that for this compound, introducing electron-withdrawing or sterically defined groups onto the pyrrole ring could be a viable strategy to modulate its biological activity and selectivity.
Functional Role of the Ethoxy Linker in Mediating Target Recognition and Binding Affinity
The oxygen atom within the ethoxy linker can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in a protein's binding site. The two-carbon chain provides a degree of rotational freedom, allowing the molecule to adopt a conformation that is energetically favorable for binding.
While direct studies on the ethoxy linker of this specific compound are lacking, the importance of linkers in drug design is a well-established principle. The linker's length, rigidity, and chemical nature can significantly impact a molecule's affinity and selectivity for its target. For instance, in the development of linked bis-indole compounds as HIV-1 fusion inhibitors, the nature of the linkage was a key area of investigation nih.gov.
Assessment of Side Chain Modifications on Compound Potency and Selectivity (referencing general indole/pyrrole SAR principles)
Modifications to the side chain, in this case, the 2-(1H-pyrrol-1-yl)ethoxy group, can have a profound impact on the potency and selectivity of the compound. General principles derived from studies of related indole and pyrrole-containing molecules can provide valuable guidance.
Research on indole- and pyrrole-derived cannabinoids has shown that the length of the side chain is a critical factor for in vitro and in vivo activity. While short side chains resulted in inactive compounds, chains with 4 to 6 carbons produced optimal activity researchgate.net. This suggests that the length of the linker between the indole and pyrrole rings in the title compound may be optimized for its specific biological target.
Furthermore, pyrrole-derived cannabinoids were found to be consistently less potent than their corresponding indole derivatives, indicating that the nature of the terminal heterocyclic ring significantly influences potency researchgate.net. This highlights the importance of the pyrrole moiety in the side chain of this compound.
The following table illustrates the effect of side chain length on the in vitro binding affinity (Ki) for CB1 receptors in a series of indole-derived cannabinoids, which can serve as a general principle for the importance of side chain length.
| Compound | Side Chain Length (Carbons) | Ki (nM) for CB1 Receptor | Reference |
| Analog 1 | 3 | >1000 | researchgate.net |
| Analog 2 | 4 | 10.2 | researchgate.net |
| Analog 3 | 5 | 1.8 | researchgate.net |
| Analog 4 | 6 | 4.3 | researchgate.net |
| Analog 5 | 7 | 11.6 | researchgate.net |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Predicting Ligand-Target Binding Conformations and Interactions
No specific molecular docking studies for "5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole" have been found in the reviewed literature.
Molecular Dynamics Simulations to Evaluate Binding Pose Stability and Conformational Landscape
There are no available research articles detailing molecular dynamics simulations performed on "this compound".
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction
Specific quantum chemical calculations analyzing the electronic structure or predicting the reactivity of "this compound" are not documented in the available literature.
Free Energy Perturbation and Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) Calculations for Binding Affinity Prediction
No studies utilizing Free Energy Perturbation or MM/PBSA methods to predict the binding affinity of "this compound" have been identified.
Analytical Methodologies for Research and Characterization of the Compound
Development and Validation of Chromatographic Methods (e.g., Reverse-Phase High-Performance Liquid Chromatography for analogous compounds)
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a cornerstone technique for the analysis of indole (B1671886) derivatives due to its high resolution and sensitivity. nih.govphenomenex.com A robust RP-HPLC method can be developed for the separation and quantification of 5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole from reaction mixtures, intermediates, or impurities.
The development of such a method involves the systematic optimization of several parameters to achieve efficient separation with good peak symmetry and resolution. A common approach for indole-containing molecules utilizes a C18 or C8 stationary phase, which provides the necessary hydrophobicity to retain the analyte. nih.govnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of compounds with varying polarities. nih.govmdpi.com
To improve peak shape and resolution, a small amount of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), is commonly added to the mobile phase. mdpi.comsielc.com For detection, a photodiode array (PDA) or UV detector is highly effective, as the indole and pyrrole (B145914) chromophores exhibit strong absorbance in the UV region, typically around 220 nm and 280 nm. mdpi.com
Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, and sensitivity (limit of detection and quantification).
| Parameter | Typical Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic stationary phase for retention of the analyte. nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid suppresses silanol activity and protonates analytes. mdpi.comsielc.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the analyte from the column. sielc.com |
| Elution Mode | Gradient | Allows for the effective separation of compounds with a range of polarities. nih.gov |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV/PDA at 220 nm and 280 nm | The indole moiety provides strong chromophores for sensitive detection. mdpi.com |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
Advanced Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of novel compounds. For this compound, high-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source and a time-of-flight (TOF) or Orbitrap mass analyzer, is used to determine the precise molecular weight. This technique provides the elemental composition of the parent molecule with high accuracy, confirming its molecular formula (C₁₄H₁₄N₂O).
Tandem mass spectrometry (MS/MS) is employed to investigate the compound's fragmentation pathways, which offers valuable insights into its structure. The fragmentation of related indole and pyrrole derivatives has been studied, providing a basis for predicting the behavior of the target compound. scirp.orgnih.gov In positive ion mode, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID).
The expected fragmentation pattern would likely involve key cleavages:
Ether Bond Cleavage: A primary fragmentation would be the cleavage of the C-O bond in the ethoxy linker, leading to the formation of a stable 5-hydroxyindole (B134679) radical cation or a fragment corresponding to the pyrrol-1-yl-ethoxy side chain.
Side Chain Fragmentation: Loss of the entire 2-(1H-pyrrol-1-yl)ethoxy group is a probable pathway. nih.gov
Indole and Pyrrole Ring Fissions: Further fragmentation could involve characteristic losses from the indole ring system, such as the loss of HCN, which is a known fragmentation pathway for indoles. scirp.orgresearchgate.net The pyrrole ring may also undergo characteristic cleavages. nih.gov
| Predicted Fragment Ion | Proposed Structure / Loss |
| [M+H]⁺ | Protonated parent molecule |
| [M - C₆H₈N]⁺ | Loss of the pyrrol-1-yl-ethyl group |
| [M - C₆H₉N]⁺ | Loss of the neutral pyrrol-1-yl-ethene |
| [C₈H₇NO]⁺ | Fragment corresponding to the 5-hydroxyindole moiety |
| [C₆H₈N]⁺ | Fragment corresponding to the protonated 1-vinyl-1H-pyrrole |
Comprehensive Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible Spectroscopy)
A combination of spectroscopic methods is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. rsc.org Spectra would typically be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
¹H NMR: The spectrum is expected to show distinct signals for the protons on the indole and pyrrole rings, as well as the two methylene groups of the ethoxy linker. The indole N-H proton would appear as a broad singlet at a downfield chemical shift (>10 ppm in DMSO-d₆). Aromatic protons on the indole ring would appear in the range of 6.5-7.5 ppm, with characteristic coupling patterns. The pyrrole protons would show signals around 6.0-6.8 ppm. The methylene protons of the ethoxy bridge would likely appear as two distinct triplets around 4.0-4.5 ppm.
¹³C NMR: The ¹³C NMR spectrum would display 14 distinct signals corresponding to each carbon atom in the molecule. The carbon atoms of the indole and pyrrole rings would resonate in the aromatic region (approx. 100-140 ppm), with the carbon attached to the oxygen (C5 of indole) appearing further downfield. The methylene carbons of the ethoxy linker would be found in the aliphatic region (approx. 45-70 ppm).
| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Proton | Approx. δ (ppm) | Carbon |
| Indole N-H | 10.8 (br s) | Indole C2 |
| Indole H4, H6, H7 | 6.8 - 7.3 (m) | Indole C3 |
| Indole H2, H3 | 6.4 - 7.4 (m) | Indole C3a |
| Pyrrole H2', H5' | 6.7 (t) | Indole C4 |
| Pyrrole H3', H4' | 6.0 (t) | Indole C5 |
| O-CH₂ | 4.2 (t) | Indole C6 |
| N-CH₂ | 4.3 (t) | Indole C7 |
| Indole C7a | ||
| O-CH₂ | ||
| N-CH₂ | ||
| Pyrrole C2', C5' | ||
| Pyrrole C3', C4' |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. rsc.org The spectrum of this compound would exhibit characteristic absorption bands. jst.go.jpresearchgate.net
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Indole N-H Stretch | 3400 - 3300 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2960 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O-C Asymmetric Stretch (Ether) | 1250 - 1200 |
| C-N Stretch | 1350 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the indole ring is the primary chromophore. Like other indole derivatives, the spectrum, typically recorded in methanol or ethanol, is expected to show two main absorption bands corresponding to the ¹Lₐ and ¹Lₐ electronic transitions. researchgate.net The presence of the 5-ethoxy group is expected to cause a slight red-shift (bathochromic shift) of these bands compared to unsubstituted indole. researchgate.net
| Solvent | λₘₐₓ (nm) | Electronic Transition |
| Methanol | ~220 | ¹Bₐ |
| Methanol | ~275-285 | ¹Lₐ |
| Methanol | ~290-300 (shoulder) | ¹Lₐ |
Future Research Directions and Translational Potential in Basic Science
Identification and Elucidation of Novel Molecular Targets and Intracellular Pathways
The indole (B1671886) and pyrrole (B145914) scaffolds are integral components of numerous bioactive natural products and synthetic drugs, known to interact with a wide array of biological targets. Consequently, a primary avenue of future research for 5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole will be the systematic identification and validation of its molecular targets and the elucidation of the intracellular pathways it modulates.
Given the prevalence of indole derivatives as kinase inhibitors, it is plausible that this compound could target various protein kinases involved in cell signaling pathways critical to cancer and inflammatory diseases. Kinases such as phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), and receptor tyrosine kinases (RTKs) like vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) represent potential targets. mdpi.com Initial screening against a broad panel of kinases would be a logical first step. Furthermore, the indole nucleus is a key pharmacophore in compounds targeting tubulin polymerization. nih.govnih.gov Therefore, investigating the effect of this compound on microtubule dynamics is a meritorious line of inquiry.
In the context of neurodegenerative diseases, indole hybrids have been explored as multi-target-directed ligands. researchgate.net Future studies could therefore investigate the interaction of this compound with targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and the aggregation of amyloid-beta (Aβ) peptides. researchgate.netnih.gov
Rational Design and Synthesis of Advanced Analogs with Enhanced Specificity and Potency
Once initial biological activities and molecular targets are identified, the rational design and synthesis of advanced analogs of this compound will be crucial for optimizing its therapeutic potential. Structure-activity relationship (SAR) studies will form the cornerstone of this effort, systematically exploring how modifications to the indole ring, the pyrrole moiety, and the ethoxy linker impact target binding, potency, and selectivity. researchgate.netnih.govnih.gov
Key areas for synthetic modification could include:
Substitution on the Indole and Pyrrole Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on both heterocyclic rings can significantly influence electronic properties and steric interactions with the target protein. For instance, substitutions at the 4th position of the indole ring have been shown to be important for PI3K inhibition.
Modification of the Ethoxy Bridge: The length and flexibility of the linker connecting the indole and pyrrole rings can be altered. Replacing the ethoxy group with longer or shorter alkyl chains, or incorporating more rigid cyclic structures, could fine-tune the spatial orientation of the two aromatic systems for optimal target engagement.
Bioisosteric Replacement: Replacing the pyrrole ring with other five-membered heterocycles (e.g., pyrazole, isoxazole) could lead to analogs with improved pharmacokinetic properties or novel biological activities.
Application of Artificial Intelligence and Machine Learning Algorithms in De Novo Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm to accelerate the discovery and optimization of novel analogs of this compound. De novo drug design, facilitated by generative AI models, can explore a vast chemical space to propose novel molecular structures with desired properties.
Initially, a library of virtual compounds based on the this compound scaffold can be generated. Subsequently, quantitative structure-activity relationship (QSAR) models can be developed using experimental data from the initial screening and analog synthesis. These models can then be used to predict the biological activity of the virtual library, prioritizing the synthesis of the most promising candidates.
Furthermore, advanced ML techniques can be employed to predict key drug metabolism and pharmacokinetic (DMPK) properties, as well as potential off-target effects and toxicity. This in silico profiling can help to de-risk the drug discovery process and focus resources on compounds with a higher probability of success.
Further Exploration of Undiscovered In Vitro Biological Roles and Mechanistic Insights
Beyond the initial hypothesis-driven target identification, a broad-based phenotypic screening approach could uncover novel and unexpected biological roles for this compound. A variety of in vitro assays can be employed to probe its effects on different cellular processes.
Anticancer Activity:
Cell Viability Assays: Initial screening against a panel of cancer cell lines from different tissues (e.g., breast, colon, lung, liver) using assays like the MTT or sulforhodamine B (SRB) assay will provide a broad overview of its antiproliferative activity. unit.no
Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at specific phases (G1, S, or G2/M).
Apoptosis Assays: Annexin V/propidium iodide staining and assays for caspase activation can reveal if the compound induces programmed cell death. unit.no
Enzymatic Assays: If a specific kinase is identified as a target, enzymatic assays can be used to determine the IC50 value and the mode of inhibition. unit.no For example, tubulin polymerization assays can confirm its effect on microtubule dynamics. nih.govresearchgate.netnih.gov
Anti-inflammatory Activity:
COX Inhibition Assays: Given that some indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, in vitro assays can be performed to assess the inhibitory activity of this compound against COX-1 and COX-2. mdpi.comdntb.gov.ua
Cytokine Production Assays: The effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells stimulated with lipopolysaccharide (LPS) can be measured using ELISA.
Antimicrobial and Antiparasitic Activity:
Minimum Inhibitory Concentration (MIC) Assays: The compound can be tested against a panel of pathogenic bacteria and fungi to determine its MIC, which is the lowest concentration that inhibits visible growth. chula.ac.th
Antileishmanial Assays: Given that indole-pyrrole hybrids have shown antileishmanial activity, in vitro assays against Leishmania promastigotes and amastigotes would be of interest.
A summary of potential research directions is presented in the table below:
| Research Area | Key Methodologies | Potential Outcomes |
| Target Identification | Kinase screening panels, tubulin polymerization assays, enzyme inhibition assays, affinity chromatography. | Identification of specific molecular targets (e.g., kinases, tubulin) and elucidation of their roles in disease. |
| Analog Synthesis | Parallel synthesis, structure-based design, bioisosteric replacement. | Development of analogs with improved potency, selectivity, and pharmacokinetic properties. |
| Computational Design | QSAR modeling, molecular docking, de novo design using AI/ML. | Accelerated discovery of novel lead compounds with optimized properties. |
| In Vitro Profiling | Cell viability assays, cell cycle analysis, apoptosis assays, anti-inflammatory assays, antimicrobial assays. | Discovery of novel biological activities and deeper understanding of the compound's mechanism of action. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole, and how is reaction efficiency assessed?
- Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a key method for introducing ethoxy-pyrrole substituents. For example, a similar indole derivative was synthesized using CuI (10 mol%) in a PEG-400/DMF solvent system, yielding 42% after 12 hours . Purification via flash chromatography (70:30 ethyl acetate/hexane) and characterization by ¹H/¹³C NMR, HRMS, and TLC are standard. Efficiency is optimized by adjusting catalyst loading, solvent polarity, and reaction time.
| Example Reaction Conditions |
|---|
| Catalyst: CuI (10 mol%) |
| Solvent: PEG-400/DMF (1:1) |
| Temperature: RT, 12 hours |
| Yield: 42% after chromatography |
Q. How is the structural integrity of this compound validated experimentally?
- Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F for fluorinated analogs) and HRMS confirm molecular structure. For example, ¹H NMR of a related compound showed pyrrole protons at δ 6.5–6.8 ppm and indole NH at δ 10.2 ppm . X-ray crystallography (e.g., monoclinic P2₁/c space group, CuKα radiation) resolves stereochemistry, as seen in a structurally analogous indole derivative .
Q. What analytical techniques are used to assess purity and byproduct formation during synthesis?
- Answer : TLC monitors reaction progress, while HRMS identifies molecular ions ([M+H]⁺). For instance, FAB-HRMS confirmed a product mass of 349.1294 Da (calc. 349.1301) with 98.5% purity . HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of ethoxy-pyrrole substitution on the indole core?
- Answer : Solvent polarity and catalyst type dictate regioselectivity. Polar aprotic solvents (DMF) favor N-alkylation, while PEG-400 enhances solubility of intermediates . Computational modeling (DFT) predicts electron density distribution at indole C-5 vs. C-3 positions, guiding substituent placement .
Q. What insights do crystal structures provide about the conformational flexibility of this compound derivatives?
- Answer : X-ray data (e.g., a = 9.4446 Å, β = 98.903°) reveal planar indole rings with dihedral angles of 178.5° between pyrrole and ethoxy groups . Non-covalent interactions (C–H···π, van der Waals) stabilize crystal packing, influencing solubility and bioavailability.
Q. How can structure-activity relationships (SAR) be explored for ethoxy-pyrrole-modified indoles in enzyme inhibition studies?
- Answer : Comparative assays using indole derivatives with varying substituents (e.g., methoxy, hydroxy, or halogen groups) identify key pharmacophores. For example, 5-methoxy-1H-indol-6-ol showed 72% inhibition of monoamine oxidase (MAO) at 10 μM, attributed to hydrogen bonding with active-site residues . Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) validate binding modes.
| Example SAR Data |
|---|
| Compound: 5-Methoxy-1H-indol-6-ol |
| MAO Inhibition: 72% at 10 μM |
| IC₅₀: 2.3 μM |
Q. What mechanistic pathways explain the formation of byproducts during CuAAC synthesis?
- Answer : Competing Glaser coupling (alkyne dimerization) or azide decomposition generates undesired products. LC-MS/MS identifies dimers (e.g., m/z 650.2 for bis-triazole adducts), mitigated by degassing solvents and using ascorbic acid as a reductant . Kinetic studies (GC-MS time-course) optimize reagent stoichiometry.
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic attack. For example, C-3 of indole shows higher electron density (−5.2 eV) than C-5 (−4.8 eV), favoring alkylation at C-3 in acidic conditions .
Methodological Guidelines
- Synthesis : Prioritize CuAAC or Sonogashira coupling for ethoxy-pyrrole linkage .
- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation .
- Biological Assays : Use enzyme inhibition assays (e.g., MAO, cytochrome P450) with positive controls (e.g., pargyline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
